(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid
Description
Properties
IUPAC Name |
2-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBYTOGPYPPQI-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=S)N)C(C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=S)N)/C(C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common approach is the condensation reaction between a cyclohexanone derivative and a hydrazine derivative, followed by the introduction of the isonicotinic acid group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising compound for further drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid include other hydrazone derivatives and isonicotinic acid derivatives. Examples include:
- (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)benzoic acid
- (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)nicotinic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of isonicotinic acid derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of isonicotinic acid with hydrazones derived from various carbonyl compounds. The specific structure can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound displayed potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to standard treatments like isoniazid .
Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| Isoniazid | 0.03-0.06 | Standard |
| This compound | TBD | Potential |
| N2-3,5,5-trimethylcyclohexylidenyl isonicotinic acid hydrazide | 0.025 | High |
The activity of isonicotinic acid derivatives often involves the inhibition of essential bacterial enzymes such as InhA , which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. The interaction with these enzymes can lead to cell wall disruption and ultimately bacterial death .
Case Studies
- Antitubercular Activity : A recent study synthesized various hydrazide-hydrazone derivatives from isonicotinic acid and evaluated their antitubercular activities against multiple strains of M. tuberculosis. The results indicated that certain derivatives exhibited MIC values significantly lower than those of traditional treatments .
- Antifungal Properties : Another investigation assessed the antifungal activity of related compounds against Candida spp., revealing that some derivatives demonstrated superior efficacy compared to commonly used antifungal agents .
In Vitro Studies
In vitro assays have confirmed the efficacy of this compound against various microbial strains. These studies utilized standard protocols for determining MIC values and assessed the compounds' cytotoxicity against mammalian cells to evaluate therapeutic indices.
Table 2: Summary of In Vitro Assays
| Study Focus | Result Summary |
|---|---|
| Antitubercular Activity | Significant activity with MIC values < 0.1 μg/mL |
| Antifungal Activity | Potent against Candida spp., MIC < 0.5 μg/mL |
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid, and what purification methods are recommended?
The compound can be synthesized via hydrazone formation between a cyclohexyl-substituted isonicotinic acid precursor and carbamothioylhydrazine. A general procedure involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by filtration, washing with solvents (acetic acid, water, ethanol), and recrystallization from DMF/acetic acid mixtures . For hydrazone-linked compounds, controlling stereochemistry (E/Z isomerism) requires careful selection of reaction conditions, such as solvent polarity and temperature . Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) is recommended to isolate the (E)-isomer selectively.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- UV-Vis Spectroscopy : The hydrazono group (C=N) exhibits strong absorption bands near 320–360 nm, while the isonicotinic acid moiety absorbs at 260–280 nm. Comparative analysis with analogous compounds (e.g., benzothiazolyl-azo derivatives) can validate assignments .
- NMR : The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm in H NMR), while the carbamothioylhydrazono NH protons resonate as broad singlets near δ 9.5–10.5 ppm. C NMR confirms the carbonyl (C=O) at δ 165–170 ppm and thiourea (C=S) at δ 180–185 ppm .
- IR : Stretching vibrations for C=N (1590–1620 cm), C=O (1680–1720 cm), and S-H (2550–2600 cm) are critical markers .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA).
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclohexyl and hydrazone moieties typically degrade above 200°C .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and isomerization pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the (E)-isomer’s stability relative to the (Z)-form by comparing Gibbs free energy differences. Transition state analysis for isomerization (e.g., solvent-mediated proton transfer) reveals activation barriers . Molecular docking studies may predict interactions with biological targets, such as enzymes with thiourea-binding pockets .
Q. How can contradictory spectral data in literature be resolved for this compound?
Discrepancies in NMR or UV data often arise from solvent effects or impurities. For example:
- Solvent polarity : Compare H NMR in DMSO-d vs. CDCl; DMSO may stabilize NH protons, sharpening their signals.
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted precursors or oxidation products). Cross-reference with high-purity standards synthesized via validated routes .
Q. What methodologies optimize the compound’s solubility for in vitro biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media with surfactants (e.g., Tween-80).
- Salt formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt. Monitor solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
